N-(heptadecanoyl)-sphinganine
Description
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]heptadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(39)36-33(32-37)34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3,(H,36,39)/t33-,34+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDZZVCCCYWHDN-SZAHLOSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways of N Heptadecanoyl Sphinganine
De Novo Sphingolipid Synthesis Leading to Sphinganine (B43673)
The de novo synthesis pathway is the fundamental process for building all sphingolipids from non-sphingolipid precursors. nih.gov It commences at the cytosolic leaflet of the ER and involves a conserved sequence of enzymatic reactions to produce the sphinganine backbone.
Serine Palmitoyltransferase (SPT) Catalysis and 3-Ketodihydrosphingosine Formation
The initial and rate-limiting step in sphingolipid biosynthesis is catalyzed by the enzyme serine palmitoyltransferase (SPT). oup.comnih.gov SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates a Claisen-like condensation reaction between the amino acid L-serine and a long-chain acyl-Coenzyme A (acyl-CoA). biorxiv.orgplos.org While palmitoyl-CoA (C16:0-CoA) is the typical substrate, SPT can exhibit promiscuity towards other acyl-CoA substrates. embopress.org
The reaction mechanism involves the formation of a Schiff base between L-serine and the PLP cofactor, followed by deprotonation and subsequent nucleophilic attack on the thioester carbonyl of the acyl-CoA. biorxiv.org This leads to the decarboxylative condensation of the two substrates, yielding the product 3-ketodihydrosphingosine (also known as 3-ketosphinganine or KDS). embopress.orgnih.gov This reaction is considered the committed step for directing metabolites into the sphingolipid pathway. nih.gov In mammals, SPT is a membrane-bound heterodimeric complex composed of SPTLC1 and SPTLC2 subunits, with SPTLC2 containing the catalytic active site. biorxiv.orgembopress.org
| Enzyme | Substrates | Cofactor | Product | Cellular Location |
| Serine Palmitoyltransferase (SPT) | L-Serine, Palmitoyl-CoA | Pyridoxal 5'-phosphate (PLP) | 3-Ketodihydrosphingosine | Endoplasmic Reticulum |
Reduction to Sphinganine
Following its synthesis, 3-ketodihydrosphingosine is rapidly converted to sphinganine, also known as dihydrosphingosine (DHS). This conversion is a reduction reaction catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR). nih.govfrontiersin.org KDSR is an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. frontiersin.orglipidbank.jp The enzyme catalyzes the reduction of the ketone group at the C-3 position of 3-ketodihydrosphingosine to a hydroxyl group, forming sphinganine. frontiersin.orgnih.gov This product, sphinganine, is the foundational sphingoid long-chain base upon which the vast complexity of sphingolipids is built. nih.gov
| Enzyme | Substrate | Cofactor | Product | Cellular Location |
| 3-Ketodihydrosphingosine Reductase (KDSR) | 3-Ketodihydrosphingosine | NADPH | Sphinganine (Dihydrosphingosine) | Endoplasmic Reticulum |
N-Acylation of Sphinganine by Ceramide Synthases (CerS)
The final step in the formation of a dihydroceramide (B1258172), such as N-(heptadecanoyl)-sphinganine, is the N-acylation of the sphinganine backbone. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS), which are integral membrane proteins of the ER. plos.org These enzymes facilitate the formation of an amide bond between the amino group of sphinganine and the carboxyl group of a fatty acyl-CoA. plos.org
Isoform-Specific Acyl-CoA Substrate Preferences in Dihydroceramide Synthesis
In mammals, there are six distinct ceramide synthase isoforms (CerS1-6), each encoded by a different gene. scispace.com A defining characteristic of these isoforms is their remarkable, though sometimes overlapping, specificity for fatty acyl-CoAs of different chain lengths. nih.gov This specificity is a critical determinant of the structural diversity and, consequently, the biological function of the resulting ceramides (B1148491) and complex sphingolipids. The acyl-CoA specificity is largely determined by a short 11-amino acid loop within the enzyme's structure. nih.gov
| Ceramide Synthase Isoform | Primary Acyl-CoA Substrate(s) | Primary Tissue Expression |
| CerS1 | C18:0 (Stearoyl-CoA) nih.govresearchgate.net | Brain, Skeletal Muscle oup.com |
| CerS2 | C22:0 - C24:0 (Very long-chain) biorxiv.org | Ubiquitous, high in Liver, Kidney, Brain oup.combiomolther.org |
| CerS3 | ≥C26 (Ultra long-chain), broad specificity (C18-C28) oup.complos.org | Skin, Testis nih.govplos.org |
| CerS4 | C18:0 - C20:0 | Ubiquitous, high in Skin, Heart, Liver |
| CerS5 | C14:0 - C16:0 | Ubiquitous, high in Skeletal Muscle nih.gov |
| CerS6 | C14:0 - C16:0 (Primarily C16:0) biorxiv.org | Ubiquitous |
Integration of Heptadecanoyl-CoA into the Dihydroceramide Backbone
This compound is formed through the N-acylation of sphinganine with heptadecanoyl-CoA (C17:0-CoA). Heptadecanoic acid is an odd-chain saturated fatty acid, which is less common in mammals than its even-chain counterparts. While the specific ceramide synthase isoform responsible for utilizing heptadecanoyl-CoA is not definitively established, the existence of C17-ceramides is well-documented. frontiersin.orghmdb.ca
Odd-chain fatty acids can serve as substrates for the synthesis of odd-numbered very-long-chain fatty acids found in certain glycosphingolipids. nih.govresearchgate.net Given the known substrate specificities of the CerS family, it is plausible that an isoform with broad or overlapping specificity catalyzes this reaction. CerS3, which utilizes a wide range of acyl-CoAs from C18 to C28, is a strong candidate for this activity. plos.org It is also possible that other CerS isoforms exhibit some degree of promiscuity, allowing them to acylate sphinganine with less common fatty acyl-CoAs like heptadecanoyl-CoA, contributing to the pool of odd-chain dihydroceramides.
Stereochemical Considerations in this compound Biosynthesis
The biosynthesis of this compound is a highly stereospecific process. The enzymes of the de novo pathway dictate the stereochemistry of the final product. The reduction of 3-ketodihydrosphingosine by KDSR produces sphinganine with a specific (2S,3R)-erythro stereoconfiguration. The subsequent acylation by a ceramide synthase preserves this stereochemistry at the C-2 and C-3 positions of the sphingoid backbone. Therefore, the resulting this compound molecule possesses this defined (2S,3R) stereochemistry, which is crucial for its correct incorporation into cellular membranes and its role in downstream metabolic pathways.
Regulation of this compound Biosynthesis at the Enzymatic and Transcriptional Levels
The biosynthesis of this compound and other sphingolipids is a tightly regulated process to maintain cellular homeostasis. nih.govnih.gov Dysregulation of this pathway is linked to various disease states. nih.govhmdb.ca The control occurs at multiple levels, primarily through the modulation of the key enzymes SPT and CerS, both enzymatically and at the level of gene transcription.
Enzymatic Regulation
Enzymatic regulation provides a rapid mechanism to control the flow of metabolites through the sphingolipid biosynthetic pathway. This is primarily achieved through allosteric control, subunit composition, and post-translational modifications of SPT and CerS.
Regulation of Serine Palmitoyltransferase (SPT):
As the rate-limiting enzyme, SPT is a major control point. nih.govresearchgate.net Mammalian SPT is a multimeric complex composed of core catalytic subunits (SPTLC1 and either SPTLC2 or SPTLC3) and smaller regulatory subunits (SPTSSA or SPTSSB). pnas.orguniprot.org Its activity is modulated by several factors:
ORMDL-Mediated Homeostatic Feedback: The SPT complex is subject to negative feedback regulation by a family of ER-resident proteins called ORMDLs (ORMDL1, -2, and -3). nih.govresearchgate.net The ORMDL proteins sense the levels of cellular ceramides. nih.gov When ceramide levels are high, ORMDL binds to the SPT complex and inhibits its activity, thus reducing the rate of de novo sphingolipid synthesis. uniprot.orgresearchgate.net This inhibition occurs when the N-terminus of the ORMDL protein physically blocks the acyl-CoA binding site of the enzyme. researchgate.net
Subunit Composition: The specific combination of SPT subunits influences both enzyme activity and substrate preference. pnas.orgnih.gov The small subunits, SPTSSA and SPTSSB, are known to enhance enzyme activity and play a role in determining which acyl-CoA is used. pnas.orgresearchgate.net
Post-Translational Modification: Phosphorylation is another mechanism for SPT regulation. The kinase NEK2 can phosphorylate the SPTLC1 subunit, which promotes the activity of the SPT complex. researchgate.net
Regulation of Ceramide Synthase (CerS):
CerS enzymes control the final step of dihydroceramide synthesis and are critical for determining the N-acyl chain length of the resulting ceramide, which in turn affects its biological function. nih.gov
Isoform Specificity: Mammalian cells express six distinct CerS isoforms (CerS1-6), each exhibiting a strong preference for fatty acyl-CoAs of specific chain lengths. mdpi.comfrontiersin.org This isoform-specific activity is a crucial regulatory mechanism that dictates the production of specific ceramide species in different tissues or in response to various stimuli. frontiersin.orgresearchgate.net The specificity is determined by a short 11-residue loop within the enzyme. nih.gov While the primary specificities for most CerS have been mapped to even-chain fatty acids, the synthesis of odd-chain ceramides like this compound (C17-ceramide) is also observed. metabolomicsworkbench.orgpnas.org
Post-Translational Modification: Studies in yeast have shown that CerS activity is regulated by phosphorylation. nih.gov The kinase CK2 (casein kinase 2) directly phosphorylates CerS catalytic subunits, a modification essential for enzyme activity and cell viability. nih.gov The conserved TORC2/Ypk1/2 signaling pathway has also been implicated in controlling CerS function. nih.gov
Table 2: Mammalian Ceramide Synthase (CerS) Isoforms and Acyl-CoA Specificity
| Enzyme | Acyl-CoA Chain Length Preference | Primary Ceramide Products |
| CerS1 | C18:0 (Stearoyl-CoA) mdpi.comfrontiersin.orguniprot.org | C18-Ceramide mdpi.comuniprot.org |
| CerS2 | C22:0 - C24:0 (Very-long-chain) biorxiv.orgfrontiersin.org | C22-C24-Ceramides biorxiv.orgfrontiersin.org |
| CerS3 | C26:0 - C34:0 (Ultra-long-chain) frontiersin.org | Very-long-chain Ceramides frontiersin.org |
| CerS4 | C18:0 - C20:0 frontiersin.org | C18-C20-Ceramides frontiersin.org |
| CerS5 | C14:0 - C16:0 frontiersin.orgresearchgate.net | C16-Ceramide frontiersin.orgresearchgate.net |
| CerS6 | C14:0 - C16:0 frontiersin.orgresearchgate.net | C16-Ceramide frontiersin.orgresearchgate.net |
Transcriptional Regulation
Longer-term regulation of this compound synthesis is achieved by controlling the expression of the genes encoding the biosynthetic enzymes.
CerS Gene Expression: The expression of individual CERS genes is regulated in a tissue-specific and context-dependent manner. researchgate.netnih.gov This allows cells to remodel their ceramide profile by changing the relative expression of different CerS isoforms. For example, the transcription factor GATA1 has been shown to induce the expression of CERS6 (producing C16-ceramide) while simultaneously repressing CERS2 (producing C24-ceramide) during erythroid differentiation. researchgate.net Furthermore, studies in Drosophila have shown that the CerS homolog schlank can influence the expression of the sterol-responsive element-binding protein (SREBP), a master transcriptional regulator of lipid synthesis, suggesting a link between ceramide synthesis and broader metabolic control. embopress.orgphysiology.org In C. elegans, the knockdown of different CerS genes leads to compensatory upregulation of the remaining CerS genes, highlighting an intricate transcriptional network to maintain ceramide homeostasis. plos.org
Table 3: Summary of Regulatory Mechanisms
| Enzyme | Type of Regulation | Mechanism/Mediator | Effect on Activity |
| SPT | Enzymatic (Feedback) | ORMDL Proteins / Ceramide nih.govresearchgate.net | Inhibition |
| SPT | Enzymatic (Modification) | NEK2 Phosphorylation researchgate.net | Activation |
| SPT | Transcriptional | Gene expression levels researchgate.netontosight.ai | Modulates enzyme abundance |
| CerS | Enzymatic (Specificity) | Isoform-specific substrate use frontiersin.orgresearchgate.net | Determines N-acyl chain length |
| CerS | Enzymatic (Modification) | CK2 Phosphorylation (in yeast) nih.gov | Activation |
| CerS | Transcriptional | GATA1, SREBP researchgate.netembopress.org | Modulates isoform-specific expression |
Metabolic Fates and Interconversions of N Heptadecanoyl Sphinganine
Conversion to N-(Heptadecanoyl)-Sphingosine (C17 Ceramide)
The initial and pivotal step in the metabolism of N-(heptadecanoyl)-sphinganine is its conversion to N-(heptadecanoyl)-sphingosine, or C17 ceramide. This reaction introduces a critical double bond into the sphinganine (B43673) backbone, transforming the dihydroceramide (B1258172) into a ceramide. bertin-bioreagent.combiomol.com
Downstream Metabolism of this compound Derivatives
Once converted to C17 ceramide, the molecule becomes a substrate for several enzymes that produce a variety of complex and bioactive sphingolipids. ontosight.aihmdb.ca These downstream pathways are central to the diverse biological roles of ceramides (B1148491).
Phosphorylation to Sphingomyelin (B164518) (SM) by Sphingomyelin Synthase
C17 ceramide can be transported from the endoplasmic reticulum to the Golgi apparatus, where it is acted upon by sphingomyelin synthase (SMS). nih.gov This enzyme catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to the C1-hydroxyl group of ceramide, producing sphingomyelin (SM) and diacylglycerol. metabolomicsworkbench.org The formation of C17-sphingomyelin from C17-ceramide has been observed in metabolic labeling studies, demonstrating that odd-chained ceramides are recognized and processed by this pathway. nih.govnih.gov
Hydrolysis by Ceramidase Enzymes to Yield Sphingosine (B13886)
Ceramides, including C17 ceramide, can be broken down by a class of enzymes known as ceramidases. nih.govuniprot.org These hydrolases cleave the N-acyl linkage, releasing the fatty acid (in this case, heptadecanoic acid) and the sphingoid base, sphingosine. nih.govnih.gov There are different types of ceramidases (acid, neutral, and alkaline), which are distinguished by their optimal pH and subcellular location. nih.govdiabetesjournals.org This hydrolytic process is a key step in ceramide catabolism and the salvage pathway. nih.gov
Further Metabolism of Sphingosine to Sphingosine-1-Phosphate (S1P)
The sphingosine released from ceramidase activity is a bioactive molecule in its own right and can be further metabolized. nih.gov Sphingosine kinases (SPHK1 and SPHK2) phosphorylate sphingosine at the C1-hydroxyl position to generate sphingosine-1-phosphate (S1P). nih.govnih.gov S1P is a critical signaling lipid involved in numerous cellular processes. escholarship.orgmdpi.com The conversion of C17-sphingosine to C17-S1P has been documented, confirming that the sphingoid base derived from an odd-chain ceramide can enter this crucial signaling pathway. nih.govbiomolther.org
Salvage Pathway Contributions to this compound and Related Ceramide Pools
The sphingolipid salvage pathway is a crucial recycling mechanism that re-utilizes sphingoid bases for the synthesis of new ceramides. nih.govnih.govtandfonline.com This pathway is estimated to contribute significantly—from 50% to 90%—to total sphingolipid biosynthesis. nih.gov Sphingosine, generated from the breakdown of complex sphingolipids by enzymes like sphingomyelinases and ceramidases, can be re-acylated by ceramide synthases (CerS) to form ceramide. nih.govnih.govnih.gov
This pathway can also contribute to the cellular pool of this compound and its derivatives. If sphinganine is recycled, it can be acylated with heptadecanoyl-CoA to form this compound, re-entering the de novo synthesis pathway. mdpi.com More commonly, recycled sphingosine is directly acylated to form C17 ceramide. nih.gov This process, where an exogenously supplied or recycled sphingoid base is re-acylated, has been studied using C17-sphingosine to track the activity of ceramide synthases and the flux through the salvage pathway. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Metabolic Pathway |
| Dihydroceramide Desaturase (DEGS) | This compound | N-(Heptadecanoyl)-Sphingosine (C17 Ceramide) | Endoplasmic Reticulum | De Novo Synthesis |
| Sphingomyelin Synthase (SMS) | N-(Heptadecanoyl)-Sphingosine, Phosphatidylcholine | C17 Sphingomyelin, Diacylglycerol | Golgi Apparatus | Complex Sphingolipid Synthesis |
| Ceramidase | N-(Heptadecanoyl)-Sphingosine | Sphingosine, Heptadecanoic Acid | Lysosomes, Plasma Membrane | Catabolism / Salvage |
| Sphingosine Kinase (SPHK) | Sphingosine | Sphingosine-1-Phosphate (S1P) | Cytosol, Plasma Membrane | Signaling |
| Ceramide Synthase (CerS) | Sphingosine, Heptadecanoyl-CoA | N-(Heptadecanoyl)-Sphingosine (C17 Ceramide) | Endoplasmic Reticulum | Salvage Pathway |
Table 2: Research Applications of C17 Sphingolipid Analogs
| C17 Analog | Application | Key Finding |
| C17 Dihydroceramide | Study of dihydroceramide desaturase (DEGS) activity. glpbio.combertin-bioreagent.com | Allows for the specific measurement of the conversion of dihydroceramide to ceramide. caymanchem.com |
| C17 Sphingosine | Tracer for ceramide synthase activity and the salvage pathway. nih.gov | Demonstrates the re-acylation of recycled sphingoid bases to form new ceramides. nih.gov |
| C17 Ceramide | Internal standard for mass spectrometry-based lipidomics. nih.gov | Enables accurate quantification of endogenous ceramide species. nih.gov |
| C17 Sphingosine-1-Phosphate | Substrate for studying S1P phosphatase activity. biomolther.org | Used to measure the hydrolysis of S1P back to sphingosine. biomolther.org |
Metabolic Cross-Talk with Other Lipid Classes
This compound, as a specific dihydroceramide, occupies a central position in sphingolipid metabolism. nih.gov Its metabolic fate is intricately linked with other major lipid classes, including glycerophospholipids and sterols. This cross-talk is crucial for maintaining cellular homeostasis, and disruptions in these interconnected pathways are implicated in various diseases. ijbs.com
The interaction between sphingolipid and glycerophospholipid metabolism is a well-established phenomenon. cam.ac.uk One of the key points of intersection is the degradation pathway of sphingolipids. The breakdown of sphingosine-1-phosphate (S1P), a downstream metabolite of the ceramide family to which this compound belongs, yields phosphoethanolamine. cam.ac.uk This product can then enter the CDP-ethanolamine pathway to synthesize phosphatidylethanolamine (B1630911) (PE), a major glycerophospholipid. cam.ac.uk Furthermore, PE can be converted to other glycerophospholipids like phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS). cam.ac.uk This highlights a direct route through which the flux of sphingolipid metabolism can influence the composition of glycerophospholipid pools.
Ceramides themselves can also directly impact glycerophospholipid metabolism. For instance, ceramides have been shown to inhibit the enzyme CDP-ethanolamine 1,2-diradyl-sn-glycerol ethanolamine (B43304) phosphotransferase, which would lead to reduced levels of PE. cam.ac.uk This demonstrates a regulatory role for ceramides, including this compound, in controlling the synthesis of specific glycerophospholipid species.
Furthermore, there is evidence of cross-talk at the level of organellar function. For example, an accumulation of free cholesterol in the endoplasmic reticulum (ER) can trigger ER stress, which in turn can induce the expression of genes involved in lipogenesis, leading to the synthesis of lipotoxic lipids like ceramides. emjreviews.com This creates a feedback loop where alterations in cholesterol homeostasis can directly impact ceramide levels.
Research has also pointed towards the involvement of ceramide synthases, the enzymes responsible for producing dihydroceramides like this compound, in processes that involve significant membrane remodeling, such as phagocytosis. acs.org Lipidomics studies have shown an enrichment of very long-chain ceramides on maturing phagosomes, suggesting a role for ceramide synthase in this process. acs.org This process likely involves the interplay of various lipid classes, with fatty acids potentially being shuttled from phospholipids (B1166683) like PC and PE to be used as substrates for ceramide synthesis. acs.org
Enzymatic Regulation and Interactions Involving N Heptadecanoyl Sphinganine
Modulation of Ceramide Synthase Isoforms by Cellular Cues
The synthesis of N-(heptadecanoyl)-sphinganine is catalyzed by ceramide synthases (CerS), a family of six enzymes (CerS1-6) located in the endoplasmic reticulum. nih.gov Each CerS isoform exhibits a distinct preference for fatty acyl-CoAs of specific chain lengths, which dictates the acyl chain composition of the resulting dihydroceramide (B1258172). nih.govfrontiersin.org This specificity is crucial as the N-acyl chain length significantly influences the biological functions of ceramides (B1148491) and their complex derivatives. nih.gov
The synthesis of this compound, a C17:0 dihydroceramide, is an interesting case due to its odd-numbered carbon chain. While most research focuses on even-chained fatty acids, the substrate specificities of CerS isoforms provide insight into its formation. CerS4, which prefers C18-C20 acyl CoAs, and potentially CerS1 (C18 preference) or CerS2 (very-long-chain preference), are the most likely candidates for utilizing heptadecanoyl-CoA. frontiersin.orgunsw.edu.au The precise specificity is determined by a short 11-amino acid loop within the enzyme. nih.govbiorxiv.org
The expression and activity of CerS isoforms are modulated by various cellular cues, including nutrient availability and inflammatory signals. cambridge.org For instance, an excess of saturated fatty acids can drive ceramide synthesis. frontiersin.org This regulation allows cells to alter their sphingolipid composition in response to environmental changes, thereby influencing processes like insulin (B600854) signaling, mitochondrial function, and apoptosis. biorxiv.org
Table 1: Ceramide Synthase Isoform Specificity
| CerS Isoform | Preferred Fatty Acyl-CoA Chain Length(s) | Primary Tissue Expression (in some mammals) |
|---|---|---|
| CerS1 | C18:0 frontiersin.orgunsw.edu.auuniprot.org | Brain, Skeletal Muscle unsw.edu.au |
| CerS2 | C22:0, C24:0, C24:1 frontiersin.orgunsw.edu.au | Liver, Kidney, Brain |
| CerS3 | C26-C34 (ultra-long) frontiersin.org | Skin, Testis |
| CerS4 | C18:0, C20:0 frontiersin.org | Skin, Heart, Liver |
| CerS5 | C14:0, C16:0 frontiersin.org | Widespread |
| CerS6 | C14:0, C16:0 frontiersin.org | Widespread |
Impact of Dihydroceramide Desaturase Activity on Sphingolipid Balance
Once synthesized, this compound can be converted to its corresponding ceramide, N-(heptadecanoyl)-sphingosine, by the enzyme dihydroceramide desaturase (DEGS). nih.govwikipedia.org This reaction, which occurs in the endoplasmic reticulum, introduces the characteristic 4,5-trans double bond into the sphinganine (B43673) backbone. plos.orgnih.govnih.gov There are two known isoforms, DEGS1 and DEGS2, with DEGS1 being responsible for the bulk of ceramide synthesis in most tissues. researchgate.net
The activity of DEGS is a critical regulatory point, controlling the cellular balance between dihydroceramides and ceramides. nih.govresearchgate.net An accumulation of dihydroceramides, resulting from reduced DEGS1 activity, is associated with certain pathological conditions, such as hypomyelinating leukodystrophy. nih.govdiva-portal.org The enzyme's activity is influenced by the acyl chain length of its substrate, though specifics for C17:0 are not extensively detailed. wikipedia.org Inhibition of DEGS by cellular stress, such as hypoxia or certain chemotherapeutics, can lead to an accumulation of dihydro-species, highlighting the enzyme's role in cellular response pathways. plos.orgiiarjournals.org
Regulation of Sphingomyelin (B164518) Synthases and Their Specificity for Ceramide Substrates
The ceramide derivative, N-(heptadecanoyl)-sphingosine, can be further metabolized to sphingomyelin. This conversion is catalyzed by sphingomyelin synthases (SMS), which transfer a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, also producing diacylglycerol (DAG). nih.govnih.gov Mammals have two primary isoforms, SMS1, located mainly in the Golgi apparatus, and SMS2, found at both the Golgi and the plasma membrane. nih.govrupress.org
Both SMS1 and SMS2 are integral to maintaining cellular homeostasis, influencing not only sphingomyelin levels but also DAG-dependent signaling pathways. nih.govphysiology.org The regulation of SMS activity can impact fundamental cellular processes, including protein trafficking and secretion. nih.govnih.gov While the enzymes act on a broad range of ceramide species, their specific affinity for odd-chained ceramides like the C17:0 variant is not as well-characterized as for more common even-chained species. researchgate.net Downregulation of SMS expression, particularly SMS1, has been observed in certain cancers and is associated with a reprogramming of sphingolipid metabolism and a poorer prognosis.
Ceramidase Activity and Substrate Preference for this compound Derivatives
Ceramides, including N-(heptadecanoyl)-sphingosine, can be broken down by ceramidases, which hydrolyze the N-acyl linkage to release a fatty acid and a sphingoid base (sphingosine). csic.esresearchgate.net This is a key step in the sphingolipid salvage pathway. There are five human ceramidases, categorized by their optimal pH: acid, neutral, and three alkaline ceramidases (ACER1-3). tandfonline.com
These enzymes exhibit distinct substrate specificities based on the acyl chain length of the ceramide. csic.es
Acid Ceramidase (AC) shows a preference for ceramides with C12 and C14 acyl chains. csic.es
Neutral Ceramidase (NC) preferentially hydrolyzes C16 and C18 ceramides. csic.es
Alkaline Ceramidase 1 (ACER1) primarily acts on very-long-chain ceramides (C20-C24). csic.es
Alkaline Ceramidase 2 (ACER2) and 3 (ACER3) can hydrolyze ceramides with various acyl chains, including unsaturated long-chain species. csic.es
Given this distribution, N-(heptadecanoyl)-sphingosine (C17:0) would most likely be a substrate for the neutral ceramidase (NC) or potentially the alkaline ceramidases. The activity of these enzymes is crucial for regulating the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. researchgate.net
Influence of Sphingosine (B13886) Kinases and S1P Lyase on Downstream Signaling
The sphinganine backbone of this compound, or the sphingosine released from its ceramide derivative, can be phosphorylated by sphingosine kinases (SphK1 and SphK2). wikipedia.orgmdpi.com This reaction produces sphinganine-1-phosphate (dhS1P) or sphingosine-1-phosphate (S1P), respectively. medchemexpress.com These phosphorylated sphingoid bases are potent signaling molecules involved in a vast array of cellular processes, including cell survival, proliferation, migration, and inflammation. mdpi.comresearchgate.netwjgnet.com SphK1 is primarily located in the cytoplasm, while SphK2 is found in the nucleus and mitochondria. wikipedia.org The balance between ceramide/sphingosine and S1P is often referred to as the "sphingolipid rheostat," which can determine a cell's fate. oup.com
Sphinganine-1-phosphate and S1P can be irreversibly degraded by S1P lyase (SGPL1). ahajournals.orgresearchgate.net This enzyme cleaves the phosphorylated sphingoid base into phosphoethanolamine and a long-chain aldehyde (hexadecenal in the case of S1P). researchgate.netmdpi.com S1P lyase is a critical exit point from the sphingolipid metabolic pathway, and its activity tightly regulates intracellular levels of S1P and its precursors. researchgate.netnih.gov The enzyme is generally promiscuous regarding the chain length and saturation of the sphingoid base, suggesting it would readily cleave sphinganine-1-phosphate derived from the this compound backbone. ahajournals.org
Table 2: Key Enzymes in this compound Metabolism and Signaling
| Enzyme | Substrate | Product | Primary Function/Role |
|---|---|---|---|
| Ceramide Synthase (CerS) | Sphinganine + Heptadecanoyl-CoA | This compound | De novo synthesis of dihydroceramide. frontiersin.org |
| Dihydroceramide Desaturase (DEGS1) | This compound | N-(heptadecanoyl)-sphingosine | Introduces double bond to form ceramide. nih.govresearchgate.net |
| Sphingomyelin Synthase (SMS1/2) | N-(heptadecanoyl)-sphingosine | C17:0-Sphingomyelin + DAG | Synthesis of complex sphingolipids. nih.gov |
| Ceramidase (e.g., Neutral) | N-(heptadecanoyl)-sphingosine | Sphingosine + Heptadecanoic acid | Salvage pathway and ceramide degradation. csic.es |
| Sphingosine Kinase (SphK1/2) | Sphinganine / Sphingosine | Sphinganine-1-Phosphate / Sphingosine-1-Phosphate | Generation of signaling lipids. mdpi.comoup.com |
| S1P Lyase (SGPL1) | Sphinganine-1-Phosphate / Sphingosine-1-Phosphate | Phosphoethanolamine + Fatty Aldehyde | Irreversible degradation of phosphorylated sphingoid bases. ahajournals.orgresearchgate.netmdpi.com |
Role of N Heptadecanoyl Sphinganine in Disease Pathogenesis and Cellular Dysregulation
Implication in Metabolic Disorders
The dysregulation of sphingolipid metabolism, including that of ceramides (B1148491) like N-(heptadecanoyl)-sphinganine, is a key factor in the development of metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). diabetesjournals.org An accumulation of ceramides has been shown to contribute to insulin (B600854) resistance by impairing insulin signaling pathways. mdpi.com Specifically, ceramides can interfere with the activation of Akt/PKB, a crucial protein in the insulin signaling cascade, and may also be involved in insulin resistance through their effects on plasma membrane fluidity.
In the context of obesity, altered sphingolipid metabolism is observed in adipose tissue. diabetesjournals.org Studies in obese animal models have revealed increased expression of enzymes responsible for ceramide generation. diabetesjournals.org Furthermore, elevated levels of ceramides are linked to metabolic dysfunction-associated steatohepatitis (MASH), the progressive form of NAFLD, where they contribute to liver damage by promoting inflammatory and fibrogenic processes. The balance between ceramides and other sphingolipids, such as sphingomyelin (B164518), is considered a predictor of cell survival, and an increased ceramide-to-sphingomyelin ratio is observed in severe liver fibrosis.
Table 1: Implication of Ceramide Dysregulation in Metabolic Disorders
| Disease | Key Findings | References |
| Obesity | Altered sphingolipid metabolism in adipose tissue with increased expression of ceramide-generating enzymes. | diabetesjournals.org |
| Type 2 Diabetes | Ceramide accumulation contributes to insulin resistance by impairing insulin signaling pathways. | mdpi.com |
| NAFLD/MASH | Elevated ceramides promote liver damage, inflammation, and fibrosis. Increased ceramide-to-sphingomyelin ratio is associated with severe fibrosis. |
Association with Neurodegenerative Processes
Sphingolipids are fundamental components of cell membranes in the central nervous system and are critical for the function of nerve cells. hmdb.cahmdb.ca Consequently, impairments in sphingolipid metabolism are associated with several neurodegenerative diseases, including Alzheimer's disease. hmdb.cahmdb.cahmdb.ca The dysregulation of ceramides is a recurring theme in the pathology of these conditions. ontosight.ai
Recent research has shed light on the mechanistic link between sphingolipid imbalance and the progression of tau pathology, a hallmark of Alzheimer's disease. elifesciences.orgbiorxiv.org An imbalanced sphingolipid metabolism can lead to a decrease in the fluidity of endolysosomal membranes, causing them to become rigid and rupture. elifesciences.orgbiorxiv.org This rupture is believed to facilitate the escape of tau seeds from the endolysosomal system, thereby promoting the propagation of tau aggregation and contributing to neurotoxicity. elifesciences.orgbiorxiv.org Restoring membrane fluidity, for instance through supplementation with polyunsaturated fatty acids, has been shown to counteract these effects in experimental models. elifesciences.org
Contributions to Inflammatory Responses
Ceramides and their metabolites are significant mediators of inflammatory responses. hmdb.cahmdb.ca Ceramide phosphates, which are formed from the phosphorylation of ceramides, are recognized as important signaling molecules that mediate inflammation. hmdb.cahmdb.ca The synthesis of ceramides can be stimulated by inflammatory triggers through pathways like the toll-like receptor (TLR) signaling pathway. In turn, ceramides can amplify inflammation by activating these same pathways.
Participation in Cancer-Related Cellular Phenotypes
Alterations in sphingolipid metabolism are a hallmark of many cancers. ontosight.aimdpi.comresearchgate.net These changes can support tumor growth, proliferation, and resistance to apoptosis (programmed cell death). oaepublish.com The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," and its dysregulation is a common feature in cancer cells. researchgate.net
Many cancers exhibit increased expression of sphingosine (B13886) kinase 1 (SPHK1), the enzyme that converts sphingosine to S1P, leading to higher levels of this pro-survival molecule. mdpi.com Conversely, mechanisms that reduce the levels of pro-apoptotic ceramides are also frequently observed in cancer, contributing to drug resistance. mdpi.com For instance, the conversion of ceramide to glucosylceramide by glucosylceramide synthase is often associated with resistance to chemotherapy. mdpi.com Therefore, targeting sphingolipid metabolism, for example by inhibiting SPHK1 or preventing the glucosylation of ceramide, has emerged as a potential therapeutic strategy in cancer treatment. mdpi.com
Table 2: Role of Sphingolipid Dysregulation in Cancer
| Cancer-Related Process | Role of Ceramides | Role of Sphingosine-1-Phosphate (S1P) | References |
| Cell Fate | Pro-apoptotic | Pro-survival | researchgate.net |
| Enzyme Expression | Levels often reduced to evade apoptosis | Sphingosine Kinase 1 (SPHK1) expression is often increased | mdpi.com |
| Drug Resistance | Conversion to glucosylceramide can confer resistance | High levels associated with resistance | mdpi.com |
Dysregulation of this compound Metabolism in Specific Disease Models
While much of the research focuses on ceramides as a class, specific ceramide species like this compound are used in experimental models to study disease processes. For instance, due to its non-natural C17:0 fatty acid chain, C17 ceramide (N-heptadecanoyl-D-erythro-sphingosine) is utilized as an internal standard in lipidomics studies to quantify changes in sphingolipid levels in various conditions. diabetesjournals.orgcaymanchem.comfrontiersin.orgbiorxiv.org
In models of metabolic dysfunction-associated steatohepatitis (MASH), lipidomics analyses have revealed disturbances in hepatic sphingolipid metabolism, linking increased ceramide content to hepatic inflammation. Similarly, in studies of neurodegenerative diseases, models that disrupt sphingolipid homeostasis have been crucial in demonstrating how this leads to endolysosomal damage and exacerbates tau pathology. elifesciences.orgbiorxiv.org In the context of heart failure, studies have shown elevated levels of ceramides in the plasma of patients, indicating a disruption of the sphingolipid metabolic pathway. dovepress.com
Mechanistic Insights into Sphingolipid Imbalance in Pathological States
The balance of sphingolipid metabolism is tightly controlled under normal physiological conditions. nih.gov This homeostasis is maintained by a complex network of enzymes that regulate the synthesis, degradation, and interconversion of different sphingolipid species. oaepublish.comnih.gov Disruptions in this delicate balance are central to the pathogenesis of numerous diseases.
One key regulatory point is the de novo synthesis of ceramides, which begins with the condensation of serine and palmitoyl-CoA. The activity of serine palmitoyltransferase, the enzyme catalyzing this initial step, is subject to feedback regulation. nih.gov Another critical control point is the balance between ceramide and S1P, which is regulated by the activities of ceramide synthases, sphingosine kinases, and phosphatases. mdpi.comnih.gov
In pathological states, this balance is often tipped. For example, in some cancers, the expression of sphingosine kinase 1 (SPHK1) is upregulated, leading to an increase in pro-survival S1P. mdpi.com In neurodegenerative diseases, a different kind of imbalance, leading to the accumulation of certain sphingolipids, can cause changes in the physical properties of cellular membranes, such as reduced fluidity, which in turn leads to organelle dysfunction. elifesciences.orgbiorxiv.org Furthermore, mutations in enzymes responsible for the breakdown of sphingolipids in the lysosome can lead to their accumulation, causing a group of genetic disorders known as sphingolipidoses, such as Tay-Sachs and Niemann-Pick disease. nih.gov
Advanced Methodologies for Research on N Heptadecanoyl Sphinganine
Quantitative Lipidomics Approaches
Quantitative lipidomics aims to measure the absolute or relative amounts of individual lipid species within a biological sample. For N-(heptadecanoyl)-sphinganine, this involves highly sensitive and specific analytical methods capable of distinguishing it from a complex background of other lipids.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures of molecules. researchgate.netcreative-proteomics.com When coupled with fluorescence detection, it becomes a highly sensitive method for quantifying specific ceramides (B1148491), including this compound. researchgate.netgoogle.com
The general workflow for this method involves several key steps:
Lipid Extraction: Lipids are first extracted from the biological sample, such as plasma or tissue homogenates. researchgate.net
Deacylation and Derivatization: The extracted ceramides and other sphingolipids are subjected to hydrolysis, often using microwave assistance, to release their sphingoid bases (e.g., sphinganine). researchgate.netnih.gov The free amino group of the sphinganine (B43673) is then derivatized with a fluorescent reagent, such as o-phthaldialdehyde (OPA) or anthroyl cyanide. researchgate.netgoogle.comnih.gov This step is crucial as it imparts fluorescence to the otherwise non-fluorescent sphinganine molecule, dramatically increasing detection sensitivity. google.comnih.gov
HPLC Separation: The derivatized sphingoid bases are separated using a reversed-phase HPLC column. researchgate.netnih.gov This separation is based on the hydrophobicity of the molecules, allowing for the resolution of different sphingoid bases.
Fluorescence Detection: As the separated compounds elute from the column, they are detected by a fluorescence detector set at the specific excitation and emission wavelengths of the chosen fluorescent tag. researchgate.netnih.gov For OPA-derivatized compounds, typical wavelengths are an excitation of 340 nm and an emission of 435 nm. researchgate.netnih.gov
This method allows for the quantification of total ceramide and related sphingolipids with high sensitivity, reaching detection limits in the picomole range. researchgate.netnih.gov The use of an internal standard, such as a structurally similar but distinct sphinganine analog, is critical for accurate quantification by correcting for variations in extraction efficiency and derivatization yield. researchgate.net
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Molecular Species Profiling
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is the gold standard for detailed lipidomic analysis, offering unparalleled sensitivity and specificity for identifying and quantifying individual lipid molecular species. creative-proteomics.comnih.gov This technique is particularly well-suited for profiling complex mixtures of ceramides and dihydroceramides, including this compound. nih.govnii.ac.jp
The process typically involves:
Sample Preparation: Lipids are extracted from the biological matrix. nih.gov For plasma samples, an additional purification step using silica (B1680970) gel column chromatography may be required to isolate sphingolipids. nih.gov
Chromatographic Separation: The lipid extract is injected into a liquid chromatography (LC) system, often using a reversed-phase column, to separate the different lipid species before they enter the mass spectrometer. nih.govnii.ac.jp
Ionization: As the lipids elute from the LC column, they are ionized by electrospray ionization (ESI), which generates charged molecules in the gas phase with minimal fragmentation.
Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a specific precursor ion (e.g., the molecular ion of this compound) is selected. This ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the confident identification and quantification of the target molecule even in a complex mixture. nih.gov For N-heptadecanoyl sphingosine (B13886), a precursor ion at m/z 551 [M+H]+ can generate a characteristic product ion at m/z 299, corresponding to the sphingosine moiety after the loss of the heptadecanoic acid. mdpi.com
ESI-MS/MS allows for the simultaneous measurement of numerous ceramide species, providing a detailed molecular profile. nih.gov The high resolution of modern mass spectrometers can even distinguish between isobaric species—molecules with the same mass but different structures. acs.org
Application of N-(Heptadecanoyl)-Sphingosine and Related Internal Standards in Lipid Analysis
Accurate quantification in lipidomics is heavily reliant on the use of appropriate internal standards. caymanchem.com These are compounds that are structurally similar to the analyte of interest but can be distinguished by the analytical method, typically by mass. caymanchem.com For the analysis of ceramides like this compound, odd-chain length standards are particularly useful because they are generally absent or present in very low amounts in biological samples. caymanchem.com
N-(heptadecanoyl)-sphingosine (C17 Ceramide) is a commonly used internal standard for the quantification of various ceramide species. metabolomicsworkbench.orgmetabolomicsworkbench.orgoup.com Its C17 fatty acid chain makes it an ideal reference for endogenous ceramides, which predominantly have even-numbered acyl chains. caymanchem.com
Other related and crucial internal standards include:
C17 Sphinganine and C17 Sphingosine: These are used for the quantification of sphingoid bases. nih.govavantiresearch.comlipidmaps.org
Stable Isotope-Labeled Standards: These are considered the most preferred internal standards as they have nearly identical physical and chemical properties to their endogenous counterparts but can be differentiated by mass spectrometry due to the incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). caymanchem.com
The use of a cocktail of internal standards, covering different lipid classes, allows for the correction of variability in sample extraction and instrument response, leading to more accurate and reliable quantitative data. caymanchem.comnih.gov For instance, the LIPID MAPS consortium has developed commercially available internal standard mixtures containing C17-based sphingolipids for comprehensive lipid analysis. nih.gov
| Internal Standard Class | Example Compound | Application |
| Ceramide | N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide) | Quantification of various ceramide species. metabolomicsworkbench.orgoup.com |
| Sphingoid Base | C17 Sphinganine | Quantification of sphinganine. nih.govlipidmaps.org |
| Sphingoid Base Phosphate | C17 Sphingosine-1-phosphate | Quantification of sphingosine-1-phosphate. nih.govlipidmaps.org |
Synthetic and Semi-Synthetic Strategies for Generating Research Probes
To investigate the intricate roles of this compound in cellular processes, researchers often require modified versions of the molecule that can be tracked or manipulated. Synthetic and semi-synthetic strategies are employed to create these valuable research probes.
Development of Labeled this compound Analogs
Labeling this compound with isotopes or fluorescent tags allows for its visualization and tracing within cells and biological systems.
Isotopic Labeling: Stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), can be incorporated into the structure of this compound during its synthesis. caymanchem.com These labeled analogs are chemically identical to the natural compound but can be distinguished by mass spectrometry. This makes them invaluable for metabolic flux studies, where they can be used to trace the conversion of this compound into other sphingolipids. frontiersin.org
Fluorescent Labeling: Attaching a fluorescent group (fluorophore) to the molecule allows for its detection using fluorescence microscopy. However, care must be taken to ensure that the fluorescent tag does not significantly alter the biological activity or subcellular localization of the lipid.
Click Chemistry Handles: A powerful strategy involves incorporating a small, bio-orthogonal "handle," such as a terminal alkyne group, into the lipid structure. biorxiv.orgresearchgate.net This alkyne can then be specifically reacted with a fluorescent reporter or an affinity tag (e.g., biotin) that contains a complementary azide (B81097) group, a reaction known as "click chemistry." biorxiv.orgresearchgate.net This approach allows for the visualization or isolation of the lipid and its interacting partners after it has been metabolized within the cell. biologists.com
Creation of Trifunctional Sphinganine Derivatives for Functional Studies
A significant advancement in chemical biology is the creation of trifunctional lipid probes. biorxiv.orgresearchgate.net These sophisticated tools are designed to overcome major challenges in studying lipid biology, such as rapid metabolism and weak protein interactions. biorxiv.org While a trifunctional derivative of this compound specifically has not been detailed, the synthesis of trifunctional sphinganine provides a clear blueprint for such endeavors. biorxiv.orgresearchgate.netnih.govbiorxiv.org
A trifunctional sphinganine derivative typically contains three key components integrated into its structure:
A Photocage: This is a light-sensitive group that initially renders the molecule biologically inactive. biorxiv.orgresearchgate.net Exposure to a specific wavelength of light cleaves the photocage, releasing the active sphinganine in a spatially and temporally controlled manner. biorxiv.orgresearchgate.net
A Photo-crosslinker: A group, such as a diazirine, that becomes reactive upon UV light exposure and can form a covalent bond with nearby molecules, typically interacting proteins. biorxiv.orgresearchgate.net
A Bio-orthogonal Handle: A terminal alkyne group for click chemistry, allowing for the subsequent attachment of a reporter tag (for visualization) or an affinity tag (for isolation and identification of cross-linked proteins). biorxiv.orgresearchgate.net
The synthesis of trifunctional sphinganine has been achieved and used to compare its cellular distribution and protein interactome with that of trifunctional sphingosine. biorxiv.orgresearchgate.netnih.gov This approach has revealed distinct biological roles and protein interactions for these two closely related sphingoid bases, underscoring the power of such probes in dissecting sphingolipid function. biorxiv.orgnih.govacs.org The creation of a trifunctional this compound would similarly enable researchers to precisely map its interactions and metabolic fate in living cells.
Cellular and Biochemical Assays for Studying this compound Metabolism and Function
A variety of cellular and biochemical assays are instrumental in investigating the metabolic pathways and cellular functions related to this compound. These techniques range from direct quantification in biological samples to functional assays that probe its role in cellular signaling.
Mass Spectrometry-Based Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of sphingolipids, including this compound. longdom.orgacs.orgjst.go.jp This powerful technique allows for the highly sensitive and specific profiling and quantification of individual lipid species from complex biological matrices. longdom.orgresearchgate.net The methodology typically involves several key steps:
Lipid Extraction: Sphingolipids are extracted from cells or tissues using a liquid-liquid extraction method, such as a modified Folch procedure. lww.com
Chromatographic Separation: The extracted lipids are separated using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). researchgate.netlww.complos.org C8 or C18 columns are commonly employed for this purpose. jst.go.jplww.com
Mass Spectrometric Detection: The separated lipids are ionized, often using electrospray ionization (ESI), and detected by a tandem mass spectrometer. jst.go.jpresearchgate.net Quantification is frequently achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides high selectivity and sensitivity, allowing for detection at the picomolar level. longdom.orgjst.go.jpplos.org
Notably, N-heptadecanoyl-D-erythro-sphingosine (Cer(d18:1/17:0)), a closely related ceramide, or this compound itself often serves as an internal standard for the accurate quantification of other ceramide species in these assays. lww.comresearchgate.netcapes.gov.br
Enzyme Activity Assays
The synthesis of this compound is catalyzed by ceramide synthases (CerS), which facilitate the N-acylation of a sphinganine backbone. nih.govavantiresearch.com Assays to measure CerS activity are crucial for understanding the regulation of its production. A rapid and reliable method involves using a fluorescent substrate, such as N-[6-[(7-nitrobenzo-2-oxa-1,3-diazol-4-yl) (NBD)]-sphinganine. The fluorescent product, NBD-ceramide, can be separated from the substrate using solid-phase extraction (SPE) and quantified, providing a measure of enzyme activity. avantiresearch.com
Cell-Based Assays and Isotope Tracing
Cell culture systems provide an invaluable tool for studying the metabolism and function of sphingolipids in a controlled environment. Human cell lines, such as U937 and HL-60, have been used to analyze the molecular species of free ceramides and those derived from sphingomyelin (B164518) hydrolysis. researchgate.netcapes.gov.br
To study the dynamics of sphingolipid metabolism, researchers employ stable isotope labeling. This involves introducing precursors labeled with stable isotopes, such as ¹³C-labeled palmitate or serine, into cells. nih.gov The incorporation of these isotopes into this compound and other sphingolipids is then traced over time using LC-MS/MS. nih.gov This "flux" analysis provides a dynamic view of the de novo synthesis pathway, revealing the rates of synthesis, acylation, and downstream metabolism, which cannot be obtained from static measurements of lipid levels alone. nih.gov For instance, pulse-labeling with 17-carbon dihydrosphingosine allows for comprehensive probing of the metabolic flux through de novo sphingolipid synthesis. nih.gov
These assays have been pivotal in linking ceramides to various cellular processes, including apoptosis, cell cycle arrest, and proliferation. nih.govcreative-proteomics.comcreative-proteomics.com By manipulating the levels of specific ceramides or the enzymes that produce them, researchers can investigate their impact on these fundamental cellular functions. nih.gov
| Assay Type | Principle | Application in this compound Research | References |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of lipids by chromatography followed by mass-based detection and fragmentation for structural elucidation and quantification. | Precise quantification of this compound and related sphingolipids in cells and tissues. Used as an internal standard. | longdom.orgjst.go.jpresearchgate.netresearchgate.net |
| Ceramide Synthase (CerS) Activity Assay | Measures the enzymatic conversion of a sphingoid base and a fatty acyl-CoA to a ceramide, often using a fluorescent substrate. | Determines the activity of enzymes responsible for synthesizing this compound. | avantiresearch.com |
| Stable Isotope Labeling/Flux Analysis | Cells are incubated with labeled precursors (e.g., ¹³C-palmitate). The rate of incorporation into sphingolipids is measured by MS. | Tracks the dynamic synthesis and turnover (flux) of this compound through metabolic pathways. | nih.govnih.gov |
| Cell-Based Functional Assays | Manipulation of cellular levels of specific lipids or enzymes to observe effects on cellular processes like apoptosis or proliferation. | Investigates the biological roles of ceramides, including the family to which this compound belongs. | creative-proteomics.comcreative-proteomics.complos.org |
Computational Modeling and Bioinformatic Approaches in Sphingolipid Research
The vast complexity of the sphingolipid metabolic network, with its numerous interconnected species and regulatory feedback loops, necessitates the use of computational and bioinformatic tools for a systems-level understanding. lifs-tools.orgplos.org
Computational Modeling of Sphingolipid Metabolism
Mathematical modeling allows researchers to simulate the dynamics of sphingolipid metabolism and predict how the system responds to various perturbations. Kinetic models, often formulated within frameworks like Biochemical Systems Theory (BST), have been developed to represent the complex series of enzymatic reactions in sphingolipid biosynthesis and degradation. plos.org
These models can:
Simulate Dynamic Behavior: Replicate the changes in sphingolipid concentrations over time in response to stimuli, such as heat stress. plos.org
Identify Key Regulatory Points: Through sensitivity analysis, models can identify the enzymes or reactions that have the most significant control over the concentration of specific metabolites like ceramides. researchgate.net
Integrate Diverse Data: Combine data from genomics, transcriptomics, and lipidomics to create more comprehensive and predictive models of metabolism.
For example, computational models of sphingolipid metabolism in yeast and human tissues have been constructed to analyze the pathway's control aspects and to study its dysregulation in diseases. researchgate.netoup.com These models can incorporate subcellular compartmentalization, reflecting the distinct locations of metabolic processes, such as de novo synthesis in the endoplasmic reticulum and subsequent modifications in the Golgi apparatus. nih.govresearchgate.net
Bioinformatic Tools for Lipidomics
The high-throughput nature of modern lipidomics experiments generates massive datasets that require sophisticated bioinformatic software for processing, analysis, and interpretation. researchgate.net
Key areas where bioinformatics is applied include:
Data Processing and Lipid Identification: A variety of open-source and commercial software tools are available to process raw MS data, detect peaks, and identify and quantify individual lipid species. researchgate.netnih.gov Tools like LipidXplorer, MS-DIAL, MZmine, and Lipid-Pro are widely used for untargeted lipidomics data analysis. lifs-tools.orgoup.com
Databases and Repositories: Public databases such as LIPID MAPS and SwissLipids serve as essential repositories for lipid structures, nomenclature, and biological data, facilitating the accurate annotation of lipids identified in experiments. lifs-tools.orgnih.gov
Statistical Analysis and Visualization: Statistical methods, including univariate tests, Principal Component Analysis (PCA), and clustering algorithms, are used to identify significant changes in lipid profiles between different experimental conditions. nih.gov Visualization tools like Lipidome Projector help in the interactive exploration of complex lipidomics datasets. lifs-tools.org
Pathway and Network Analysis: Tools like BioPAN and other pathway analysis software help to place the identified changes in lipid levels into a biological context by mapping them onto known metabolic and signaling pathways. nih.gov This approach can reveal the functional implications of alterations in sphingolipid metabolism. nih.gov
The integration of these computational and bioinformatic approaches is crucial for transforming large-scale lipidomics data into meaningful biological insights about the roles of specific molecules like this compound. researchgate.netnih.gov
Conclusion and Future Research Directions
Summary of Key Findings on N-(Heptadecanoyl)-Sphinganine
This compound is a distinct species of dihydroceramide (B1258172), an essential class of sphingolipids. Dihydroceramides, including this compound, are crucial metabolic intermediates in the de novo synthesis of ceramides (B1148491) and more complex sphingolipids. nih.govphysiology.orgphysiology.org For a long time, they were considered biologically inert precursors to the more studied ceramides. nih.govphysiology.orgphysiology.orgnih.gov However, recent research has revealed that dihydroceramides possess unique biological functions separate from ceramides. nih.govphysiology.orgnih.gov
Structurally, this compound is composed of a sphinganine (B43673) (or dihydrosphingosine) backbone linked to a heptadecanoic acid via an amide bond. lipotype.com Heptadecanoic acid is an odd-chain fatty acid, making this compound an odd-chain dihydroceramide. This characteristic is significant as odd-chain sphingolipids are less common in mammals but are used as internal standards in lipidomics studies due to their low natural abundance. caymanchem.comnih.gov
The primary role of this compound is as a precursor in the synthesis pathway that leads to the formation of N-(heptadecanoyl)-sphingosine (C17 Ceramide) through the action of dihydroceramide desaturase. physiology.orgnih.gov While once thought to be inactive, the accumulation of various dihydroceramides has now been implicated in a range of cellular processes, including autophagy, cell growth regulation, hypoxia responses, and both pro-survival and pro-death pathways. nih.govphysiology.orgnih.gov The specific roles of odd-chain species like this compound are still under investigation, but their presence can influence the biophysical properties of cell membranes. lipotype.com The dysregulation of dihydroceramide levels, in general, has been linked to metabolic diseases such as type 2 diabetes, cancer, and neurodegenerative disorders, highlighting their potential as biomarkers. nih.govphysiology.org
Emerging Research Areas and Unexplored Facets
The study of this compound and other odd-chain sphingolipids is a burgeoning field with many questions yet to be answered. Key emerging research areas include:
Functional Specificity of Odd-Chain Dihydroceramides: A critical area of future research is to determine if this compound has specific biological functions that differ from its even-chain counterparts. Research should focus on whether it interacts uniquely with cellular proteins or influences membrane domains in a distinct manner. The origin of odd-chain fatty acids, such as heptadecanoic acid, for its synthesis—whether from diet, gut microbiota, or endogenous metabolism—is also a key question. nih.govresearchgate.net
Role as a Biomarker: While general dihydroceramide levels are being explored as biomarkers for diseases like diabetes, the specific utility of this compound is an unexplored niche. nih.gov Its low endogenous levels could make it a highly sensitive marker for specific metabolic shifts or disease states. Studies correlating its plasma or tissue concentration with pathological conditions are needed.
Interaction with Ceramide Synthases (CerS): There are six known ceramide synthases in mammals, each with a specific preference for fatty acyl-CoA chain lengths. nih.govresearchgate.net Investigating which CerS is responsible for synthesizing this compound and the kinetics of this reaction will provide fundamental insights into the regulation of odd-chain sphingolipid pools.
Microbial Origins and Host Interaction: Bacteria are known to produce odd-chain fatty acids and sphingolipids. nih.govbiorxiv.org An exciting research avenue is to explore the contribution of the gut microbiome to the host's pool of this compound and how this may influence host physiology, immunity, and metabolic health. nih.gov
Technological Advancements Driving Future Sphingolipid Research
Future investigations into this compound will be significantly propelled by ongoing technological advancements.
Mass Spectrometry and Lipidomics: The evolution of mass spectrometry (MS) is central to sphingolipid research. caymanchem.com High-resolution MS and tandem MS (MS/MS) techniques allow for the precise identification and quantification of individual lipid species, even those present in low concentrations like this compound. nih.govnih.gov Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for separating different ceramide and dihydroceramide species. nih.govnih.gov Imaging mass spectrometry is another frontier, enabling researchers to visualize the spatial distribution of specific lipids within tissues and even single cells, which could reveal localized functions of this compound. nih.govfebs.org
Gene Editing and Chemical Probes: Tools like CRISPR-Cas9 allow for the precise editing of genes encoding for enzymes in the sphingolipid pathway, such as ceramide synthases or dihydroceramide desaturase. febs.org This enables researchers to manipulate the levels of specific dihydroceramides to study their direct effects on cellular function. Furthermore, the development of new chemical probes and sensors that can track specific sphingolipid molecules within living cells will provide invaluable insights into their trafficking, localization, and real-time dynamics. febs.org
Computational and Systems Biology: Integrating "omics" data (lipidomics, genomics, proteomics) through systems biology approaches will help build comprehensive models of sphingolipid metabolism. nih.gov This can uncover novel regulatory networks and predict the functional consequences of altering levels of specific lipids like this compound, guiding wet-lab experimentation.
Bridging Fundamental this compound Research to Broader Biological Understanding
Studying a single, less abundant molecule like this compound provides a unique lens through which to view the complexity of lipid biology. This specific research contributes to a broader understanding in several ways:
Elucidating Metabolic Plasticity: Investigating how the cell utilizes uncommon fatty acids like heptadecanoic acid to synthesize sphingolipids sheds light on the flexibility and substrate promiscuity of metabolic enzymes. It helps answer fundamental questions about how cells adapt to different nutrient availabilities and the roles of dietary versus de novo synthesized lipids.
Deconvoluting Sphingolipid Functions: Sphingolipids are a vast and diverse class of molecules, and for a long time, their functions were generalized. nih.gov By isolating and studying the effects of a specific species like this compound, researchers can begin to assign precise roles to individual molecular structures. This moves the field from talking about "ceramides" or "dihydroceramides" as a single entity to understanding the distinct functions of C16, C17, C18, and C24 species, which can sometimes have opposing biological effects. nih.govnih.gov
Understanding Disease Pathophysiology: The links between dysregulated sphingolipid metabolism and major human diseases are well-established. nih.govhmdb.ca Detailed analysis of individual species like this compound can provide more refined biomarkers and reveal specific pathways that are disrupted in disease. This detailed knowledge is a prerequisite for developing targeted therapies that can correct specific metabolic imbalances without affecting the entire sphingolipid network, thereby minimizing side effects. febs.org
Q & A
Basic Research Questions
Q. How can N-(heptadecanoyl)-sphinganine be reliably identified and quantified in biological samples using current analytical techniques?
- Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in positive ion mode, optimized for sphingolipid detection. For structural confirmation, compare retention times and fragmentation patterns against reference standards (e.g., LMSD entries LMSP02020000 or LMSP03010046 ). Thin-layer chromatography (TLC) with primulin staining can preliminarily assess lipid purity. Quantification requires internal standards (e.g., deuterated ceramides) to correct for matrix effects. Reproducibility hinges on consistent extraction protocols, such as Bligh-Dyer lipid isolation under nitrogen to prevent oxidation .
Q. What are the best practices for ensuring reproducibility in experiments involving this compound, particularly in lipid extraction and handling?
- Methodological Answer : Adopt NIH preclinical reporting guidelines: document solvent purity, temperature controls, and storage conditions (e.g., -80°C under argon). Include step-by-step protocols for lipid extraction, such as using chloroform:methanol mixtures (2:1 v/v) with 0.01% butylated hydroxytoluene (BHT) to inhibit oxidation. Validate methods via spike-and-recovery experiments and report coefficients of variation (CV) for inter-assay precision .
Q. Which databases or resources provide authoritative structural and physicochemical data for this compound?
- Methodological Answer : The LIPID MAPS Structure Database (LMSD) provides validated structural data (e.g., LMSP03010046 for this compound-1-phosphocholine) with IUPAC nomenclature, molecular formulas, and exact masses . For physicochemical properties, consult peer-reviewed studies using differential scanning calorimetry (DSC) to determine phase transition temperatures or Langmuir troughs for monolayer studies .
Advanced Research Questions
Q. What experimental strategies are recommended to elucidate the biosynthetic pathway of this compound in mammalian cells?
- Methodological Answer : Combine isotopic tracing (e.g., ¹³C-palmitate) with CRISPR-Cas9 knockouts of serine palmitoyltransferase (SPT) or ceramide synthases (CerS). Use LC-MS to track labeled intermediates. For enzyme kinetics, perform in vitro assays with purified CerS isoforms and vary acyl-CoA chain lengths (C16:0 vs. C17:0) to assess substrate specificity. Data normalization should account for endogenous sphingolipid pools .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different cell models?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., serum-free media, matched cell lines). Use RNA-seq to identify cell-specific receptor expression (e.g., S1PR vs. TLR4). For dose-response discrepancies, apply Hill slope analysis to differentiate receptor affinity vs. off-target effects. Meta-analyses should adhere to PRISMA guidelines and assess publication bias via funnel plots .
Q. What are the methodological considerations when investigating the role of this compound in membrane dynamics and lipid raft formation?
- Methodological Answer : Employ fluorescence resonance energy transfer (FRET) with labeled raft markers (e.g., GM1-ganglioside) to visualize domain organization. Atomic force microscopy (AFM) can map membrane topography changes under varying ceramide concentrations. For in vivo relevance, use knockout models (e.g., SMPD1⁻/⁻ mice) to isolate sphinganine-specific effects. Report lipid:protein ratios and buffer ionic strength, as these influence phase separation .
Q. How should researchers design studies to differentiate this compound’s pro-apoptotic effects from its structural roles in cellular membranes?
- Methodological Answer : Use time-lapse microscopy with Annexin V/propidium iodide to correlate ceramide accumulation with apoptosis onset. Compare wild-type cells versus BAX/BAK knockouts. For structural roles, generate synthetic liposomes incorporating this compound and measure permeability via calcein leakage assays. Control for acyl chain length by testing C16:0 vs. C17:0 ceramides .
Data Management & Analysis
Q. What frameworks can researchers use to formulate rigorous hypotheses about this compound’s function in disease models?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For neurodegenerative studies, use PICO: Population (e.g., SH-SY5Y cells), Intervention (ceramide supplementation), Comparison (untreated vs. C17:0 vs. C18:0), Outcome (neurite outgrowth). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
